1,7-Dibromoheptane
Overview
Description
1,7-Dibromoheptane is a chemical compound used primarily for laboratory purposes . It has the molecular formula C7H14Br2 . It is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether .
Synthesis Analysis
The synthesis of 1,7-Dibromoheptane involves a reaction from 1,7-heptanediol (A) and hydrobromic acid (B) using acid as the reaction catalyst . The first step is the formation of 7-bromo-1-heptanol © from A and B, which is a slow step. The second step, the formation of 1,7-dibromoheptane from C and B, is a fast step .
Molecular Structure Analysis
The molecular structure of 1,7-Dibromoheptane is represented by the formula C7H14Br2 . It is a dibromo derivative of heptane, with bromine atoms attached to the first and seventh carbon atoms in the heptane chain .
Chemical Reactions Analysis
1,7-Dibromoheptane is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether . It is also used in the synthesis of thermotropic liquid crystalline dendrimer exhibiting a nematic phase .
Physical And Chemical Properties Analysis
1,7-Dibromoheptane is a colorless liquid . It has a molecular weight of 257.99 g/mol . The density of 1,7-Dibromoheptane is approximately 1.5 g/cm3 .
Scientific Research Applications
Physical Properties Analysis
1,7-Dibromoheptane's physical properties, such as density and viscosity, have been extensively studied. Hua Li and colleagues (2011, 2012) determined the densities and viscosities of pure 1,7-dibromoheptane and its solutions in ethanol at temperatures ranging from 288.15 to 323.15 K. Their work involved correlating relative viscosities using equations like the Carl L. Yaws and the extended Jones-Dole equations, demonstrating the model's excellent agreement with experimental data (Li, Wang, & Chen, 2011); (Li, Zhou, & Chen, 2012).
Synthesis and Application in Bromination Reactions
1,7-Dibromoheptane has been used in the synthesis of novel ionic liquids. In research by Hua Li et al. (2011), it was used as a brominating agent and solvent in producing acidic ionic liquids, which showed effective recycling capabilities and maintained good selectivity and activity (Li, Liu, Zhu, & Wang, 2011).
In Organic Synthesis
In organic chemistry, 1,7-Dibromoheptane has been utilized in various synthetic pathways. M. Paterne and colleagues (1989) used 1,7-Dibromoheptane to alkylate ketoesters, leading to the synthesis of complex compounds like (±)-prosafrinine (Paterne, Dhal, & Brown, 1989). Additionally, V. Percec and M. Kawasumi (1993) described the synthesis of cyclic main chain liquid-crystalline oligomers using 1,7-Dibromoheptane (Percec & Kawasumi, 1993).
Chemical Studies and Modeling
The role of 1,7-Dibromoheptane has also been explored in chemical studies and modeling. For instance, A. Miroshnichenko (1998) used the MNDO method to study the effect of hydrogen bromide-water associates on the bromination of 1-heptene, revealing the energetic favorability of 1,2-dibromoheptane formation (Miroshnichenko, 1998).
Safety And Hazards
properties
IUPAC Name |
1,7-dibromoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWSZGCVEZRFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063519 | |
Record name | Heptane, 1,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibromoheptane | |
CAS RN |
4549-31-9 | |
Record name | 1,7-Dibromoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4549-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1,7-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Dibromoheptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptane, 1,7-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-dibromoheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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